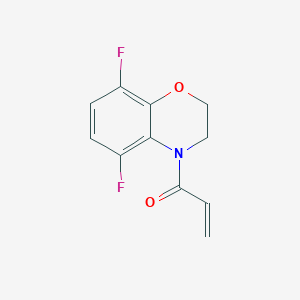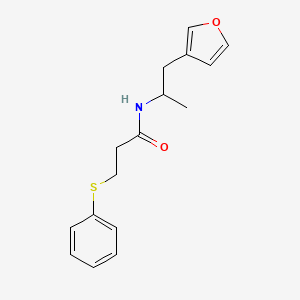
N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide, commonly known as FPP, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPP is a thiol-containing compound that has been synthesized through various methods, including the reaction of furfurylamine with 3-bromopropionyl chloride and phenylthiol.
Wirkmechanismus
The mechanism of action of FPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. FPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. FPP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in tumor growth.
Biochemical and Physiological Effects
FPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. FPP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FPP has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. FPP has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
FPP has several advantages for use in laboratory experiments, including its high purity and stability, which make it easy to handle and store. FPP is also readily available and can be synthesized in large quantities. However, FPP has some limitations, including its relatively low solubility in water, which can make it difficult to use in some experiments. FPP also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on FPP, including the development of new therapeutic agents based on FPP. FPP has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. FPP can also be used as a building block for the synthesis of new materials, including polymers and dendrimers, which have potential applications in various fields, including drug delivery and tissue engineering. Further research is needed to fully understand the mechanism of action of FPP and to identify new applications for this promising compound.
Synthesemethoden
The synthesis of FPP involves the reaction of furfurylamine with 3-bromopropionyl chloride and phenylthiol in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of FPP as a white solid. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and concentration.
Wissenschaftliche Forschungsanwendungen
FPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. FPP has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new therapeutic agents. FPP has also been used as a building block for the synthesis of various compounds, including polymers and dendrimers.
Eigenschaften
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13(11-14-7-9-19-12-14)17-16(18)8-10-20-15-5-3-2-4-6-15/h2-7,9,12-13H,8,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDHBOPUTNZVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)
![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2742259.png)
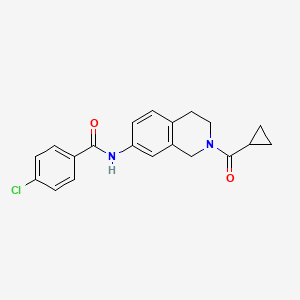

![N~1~-(2-chloro-4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2742267.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)
![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)
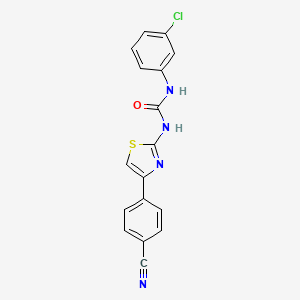
![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)
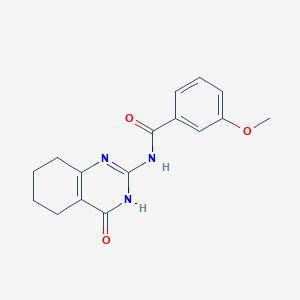
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)
